Fluoxetine

概述

描述

氟西汀是一种广泛使用的抗抑郁药,属于选择性5-羟色胺再摄取抑制剂类别。 它主要用于治疗重度抑郁症、强迫症、神经性贪食症、惊恐障碍和经前焦虑症 。氟西汀于 20 世纪 80 年代后期首次问世,此后已成为全球最常用的抗抑郁药之一。

准备方法

合成路线和反应条件: 氟西汀可以通过多种合成路线合成。一种常用的方法是将 3-氯丙酰苯酮与 4-(三氟甲基)苯酚在碱的存在下反应,形成 3-(4-(三氟甲基)苯氧基)丙酰苯酮。 然后使该中间体与甲胺反应生成氟西汀 。

工业生产方法: 氟西汀的工业生产通常采用连续流动工艺技术。 与传统的间歇式工艺相比,这种方法具有许多优势,包括反应控制改进、产率更高以及安全性增强 。

化学反应分析

Metabolic Pathways

Fluoxetine undergoes extensive hepatic metabolism involving phase I oxidation and phase II conjugation :

Phase I Metabolism:

| Enzyme | Reaction Type | Metabolite(s) | Pharmacological Activity |

|---|---|---|---|

| CYP2D6/CYP2C19 | N-Demethylation | Northis compound | Active (long half-life: 7–15 days) |

| CYP3A4/CYP2C9 | O-Dealkylation | Para-trifluoromethylphenol (PTMP) | Inactive (converted to hippuric acid) |

Phase II Metabolism:

-

Glucuronidation : Both this compound and northis compound form glucuronide conjugates via UGT1A3/2B7, facilitating renal excretion .

Key Findings :

-

Northis compound retains 20–30% of the parent drug’s serotonin reuptake inhibition potency .

-

CYP2D6 inhibition by this compound/northis compound contributes to drug-drug interactions (e.g., reduced metabolism of tricyclic antidepressants) .

Stereochemical Considerations

Racemic this compound consists of R- and S-enantiomers , with distinct metabolic profiles :

-

R-Fluoxetine : Slower clearance compared to S-fluoxetine (t₁/₂: 2–3 days vs. 1–2 days).

-

S-Northis compound : Primary active metabolite, accounting for 37–83% of total serum drug activity .

Comparative Data :

| Parameter | Racemic this compound | R-Fluoxetine |

|---|---|---|

| Serum t₁/₂ (days) | 4–6 | 2–3 |

| Active Metabolite | S-Northis compound | None |

Stability and Degradation

科学研究应用

氟西汀具有广泛的科学研究应用:

化学: 氟西汀被用作开发新型选择性5-羟色胺再摄取抑制剂的参考化合物。

生物学: 它被用于研究 5-羟色胺在各种生物过程中的作用。

作用机制

氟西汀通过抑制大脑中神经递质 5-羟色胺的再摄取来发挥作用。 这种抑制会提高突触间隙中 5-羟色胺的水平,增强神经传递并改善情绪 。 氟西汀主要靶向 5-羟色胺转运蛋白,但它对去甲肾上腺素和多巴胺转运蛋白也有一定影响 。

相似化合物的比较

氟西汀经常与其他选择性5-羟色胺再摄取抑制剂进行比较,例如:

- 西酞普兰

- 艾司西酞普兰

- 帕罗西汀

- 舍曲林

独特性: 氟西汀的独特之处在于它具有较长的半衰期,这使得每天一次给药成为可能,并降低了戒断症状的风险 。 此外,它的活性代谢产物去甲氟西汀有助于其延长的治疗效果 。

生物活性

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Its biological activity primarily revolves around its ability to modulate serotonin levels in the brain, which has profound effects on mood and behavior. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions by inhibiting the serotonin reuptake transporter (SERT) in the presynaptic neuron. This inhibition leads to increased levels of serotonin (5-HT) in the synaptic cleft, enhancing serotonergic neurotransmission. The primary metabolic pathway involves conversion to its active metabolite, northis compound, through cytochrome P450 enzymes (CYP1A2, CYP2D6, etc.) .

Table 1: Key Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life (this compound) | 2-4 days |

| Half-life (Northis compound) | 7-9 days |

| Major Metabolizing Enzymes | CYP2D6, CYP2C9, CYP3A4 |

| Bioavailability | 60% |

Clinical Efficacy

This compound has been shown to be effective in various clinical settings. A meta-analysis involving 9,087 patients across 87 randomized controlled trials confirmed its efficacy in treating major depressive disorder from the first week of therapy . Additionally, this compound has been found effective for bulimia nervosa and panic disorder.

Case Study: Efficacy in Depression

In a study analyzing this compound's effects on elderly patients with depression, results indicated significant improvements in depressive symptoms without an increased risk of suicide compared to placebo .

Table 2: Summary of Clinical Trials Evaluating this compound

| Study Type | Population | Outcome | Result |

|---|---|---|---|

| RCT (Major Depression) | 9087 patients | Efficacy | Effective from week 1 |

| RCT (Bulimia Nervosa) | Various | Efficacy | Comparable to other agents |

| RCT (Post-Stroke Recovery) | 6788 patients | Functional Improvement | Improved Fugl-Meyer scores |

Safety Profile and Side Effects

This compound is generally well-tolerated; however, it does carry risks of side effects. Common adverse events include gastrointestinal disturbances, insomnia, and sexual dysfunction. Notably, there is an increased risk of bone fractures associated with this compound use .

Table 3: Common Side Effects of this compound

| Side Effect | Incidence Rate (%) |

|---|---|

| Nausea | 20 |

| Insomnia | 15 |

| Sexual Dysfunction | 10 |

| Weight Gain | 5 |

Individual Variability in Response

Research indicates that individual genetic differences can affect responses to this compound. A study on juvenile rhesus monkeys identified biomarkers associated with this compound response and impulsivity linked to monoamine oxidase A (MAOA) gene polymorphisms . This suggests that personalized medicine approaches may enhance treatment outcomes.

常见问题

Basic Research Questions

Q. What established methodologies are recommended for assessing Fluoxetine's pharmacokinetics in preclinical models?

To evaluate this compound's absorption, distribution, metabolism, and excretion (ADME), researchers should employ high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification in biological samples. Tissue distribution studies require organ-specific sampling at multiple time points, validated against standardized protocols to ensure reproducibility . Experimental designs should include control groups for endogenous compound interference and use species-specific metabolic profiles to account for interspecies variability.

Q. How can the PICOT framework structure clinical trials investigating this compound's efficacy in treatment-resistant depression?

Using the PICOT framework:

- Population : Adults diagnosed with major depressive disorder (MDD) unresponsive to two prior antidepressants.

- Intervention : this compound (20–80 mg/day) over 8 weeks.

- Comparison : Placebo or active comparator (e.g., sertraline).

- Outcome : Change in Hamilton Depression Rating Scale (HAM-D) scores .

- Time : 12-week follow-up. This design ensures clarity in hypothesis testing and minimizes confounding variables .

Q. What validated behavioral assays are used to assess this compound's anxiolytic effects in rodent models?

The elevated plus maze (EPM) and forced swim test (FST) are gold standards. For reproducibility:

- Standardize testing conditions (e.g., lighting, time of day).

- Include blinded scoring of immobility time (FST) or open-arm exploration (EPM).

- Control for baseline anxiety levels using genetic or environmental manipulations (e.g., chronic mild stress) .

Advanced Research Questions

Q. How can conflicting data on this compound's impact on synaptic plasticity be reconciled across studies?

Contradictions often arise from methodological differences:

- Dosage : Low-dose this compound (5 mg/kg) may enhance hippocampal neurogenesis, while high doses (20 mg/kg) impair it.

- Exposure duration : Acute vs. chronic administration differentially affects BDNF signaling.

- Model systems : Human iPSC-derived neurons vs. rodent models show variability in serotonin transporter (SERT) expression. Meta-analyses should stratify results by these variables and assess publication bias using funnel plots .

Q. What experimental designs are optimal for studying this compound's neurodevelopmental effects in autism spectrum disorder (ASD) models?

Fractional factorial designs allow multiplexed testing of environmental factors (e.g., this compound, lead exposure) across genetic backgrounds. For example:

- Expose human iPSC-derived neural progenitors to this compound (1 µM) during critical neurodevelopmental windows.

- Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathway-specific effects (e.g., synaptic function, lipid metabolism) .

- Validate findings in in vivo models with conditional SERT knockout to isolate serotoninergic mechanisms.

Q. How do multi-omics approaches clarify this compound's role in lipid metabolism dysregulation?

Integrate transcriptomics, lipidomics, and proteomics:

- Transcriptomics : Identify this compound-induced upregulation of FASN (fatty acid synthase) in hepatic cells.

- Lipidomics : Quantify triglycerides and phospholipids via tandem mass spectrometry.

- Proteomics : Assess PPAR-α/γ activity to link gene expression changes to metabolic outcomes. Data integration tools (e.g., weighted gene co-expression networks) can pinpoint causal pathways .

Q. What statistical methods address heterogeneity in this compound's therapeutic response across demographic subgroups?

Apply mixed-effects models to account for covariates like age, sex, and genetic polymorphisms (e.g., SLC6A4 variants). Cluster analysis can identify responder/non-responder subgroups based on metabolomic profiles or HAM-D score trajectories. Sensitivity analyses should test robustness against missing data .

Q. Methodological Considerations

- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews to evaluate this compound studies. Assess risk of bias via Cochrane tools and perform subgroup analyses by dose, duration, and population .

- Reproducibility : Share raw data and code in repositories like Zenodo or Figshare. Pre-register protocols on Open Science Framework (OSF) to reduce selective reporting .

- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving vulnerable populations (e.g., adolescents, pregnant individuals) .

属性

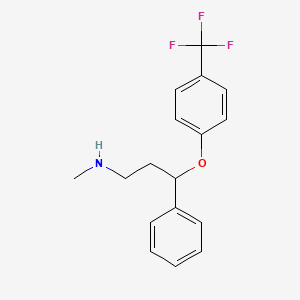

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59333-67-4 (hydrochloride) | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023067 | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

395.1°C at 760 mmHg | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

insoluble, 1.70e-03 g/L | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex. | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54910-89-3, 57226-07-0 | |

| Record name | Fluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-283480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 182 °C | |

| Record name | Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。